REACTION_CXSMILES
|
S(O)(O)(=O)=O.NC1N=C(O)C(N)=C(O)N=1.NC1N=C(O)C(N)=C(O)N=1.C[N+](C)=C[Cl:29].[Cl-].[Cl:32][C:33]1[C:38]([N:39]=[CH:40][N:41]([CH3:43])[CH3:42])=[C:37]([Cl:44])[N:36]=[C:35]([N:45]=CN(C)C)[N:34]=1>C(O)C>[ClH:29].[NH2:45][C:35]1[N:34]=[C:33]([Cl:32])[C:38]([N:39]=[CH:40][N:41]([CH3:42])[CH3:43])=[C:37]([Cl:44])[N:36]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC1=NC(=C(C(=N1)O)N)O.NC1=NC(=C(C(=N1)O)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](=CCl)C.[Cl-]
|
Name
|
4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1N=CN(C)C)Cl)N=CN(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 110 mL |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)N=CN(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |